An In-depth Technical Guide to 2-Methyl-3-buten-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-3-buten-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-buten-2-ol, a volatile tertiary alcohol, is a significant compound with diverse applications ranging from fragrance and flavoring agents to a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its biological relevance. The information is presented to support research, development, and application of this versatile molecule.
Physical and Chemical Properties
2-Methyl-3-buten-2-ol, also known as methylbutenol, is a colorless liquid with a characteristic herbal odor.[1] It is a tertiary alcohol and an olefinic compound, rendering it reactive in various chemical transformations.[2]
Quantitative Physical Properties
The key physical properties of 2-Methyl-3-buten-2-ol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C5H10O | [3][4] |
| Molecular Weight | 86.13 g/mol | [3][4] |
| Density | 0.824 g/mL at 25 °C | [5][6] |
| Boiling Point | 97-99 °C at 760 mmHg | [1][5] |
| Melting Point | -28 °C to -43 °C | [1][3] |
| Refractive Index | 1.416 at 20 °C | [5] |
| Vapor Pressure | 22.9 - 51 mmHg at 25 °C | [1][5] |
| Flash Point | 13 °C (56 °F) | [1][5] |
| Water Solubility | 19 g/100mL at 20 °C (good solubility) | [2] |
| logP (o/w) | 0.87 - 0.892 (estimated) | [1][3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Methyl-3-buten-2-ol.
-
¹H NMR: Proton nuclear magnetic resonance spectra are available for this compound.[7]
-
IR: Infrared spectra, including FTIR and ATR-IR, have been documented.[8][9]
Synthesis of 2-Methyl-3-buten-2-ol
There are two primary industrial methods for the synthesis of 2-Methyl-3-buten-2-ol.
Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)
This method involves the partial reduction of 2-methyl-3-butyn-2-ol using a poisoned catalyst, such as a Lindlar catalyst, to prevent over-hydrogenation to the corresponding saturated alcohol.[10] This process is a key step in the industrial synthesis of vitamins A and E.[10]
A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared. To this solution, 16.8 g of quinoline (B57606) and 30 g of Lindlar catalyst are added. The reaction mixture is then cooled to 10 °C and agitated in a hydrogen atmosphere. The reaction is monitored by measuring the uptake of hydrogen and is stopped after approximately 4 moles of hydrogen have been absorbed, which typically takes 3-5 hours. At this point, the rate of hydrogen absorption will decrease significantly. The catalyst is removed by filtration, and the resulting product is purified by distillation through a fractionating column to yield 2-methyl-3-buten-2-ol.[1]
Synthesis from Isoprene (B109036)
An alternative synthesis route starts from isoprene. This process involves the hydrohalogenation of isoprene followed by hydrolysis of the resulting halo-intermediate.
Isoprene is reacted with a hydrohalide, such as hydrogen chloride, to form a mixture of 2-methyl-2-halo-3-butene and 2-methyl-4-halo-2-butene. This addition product is then treated with an aqueous base to induce hydrolysis. The reaction mixture is maintained at a pH of at least 4 during the subsequent distillation to favor the formation of 2-methyl-3-buten-2-ol. The product is recovered as a water-MBE azeotrope by distillation at a temperature between 55 °C and 95 °C.[11]
Applications in Research and Drug Development
2-Methyl-3-buten-2-ol serves as a valuable building block in organic synthesis. Its primary application in the pharmaceutical industry is as a key intermediate in the production of terpenoids, including Vitamin A and Vitamin E.[10] It is also used in the synthesis of various fragrances and flavorings.[1] Furthermore, it is a naturally occurring compound, acting as a pheromone in certain bark beetles and is emitted by some plants.[5][12]
Biosynthesis
In ponderosa pine, 2-methyl-3-buten-2-ol is synthesized from dimethylallyl diphosphate (B83284) (DMAPP) via the non-mevalonate DOXP/MEP pathway of isoprenoid formation.[13]
Safety and Handling
2-Methyl-3-buten-2-ol is a highly flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.
Conclusion
2-Methyl-3-buten-2-ol is a commercially significant chemical with well-defined physical and chemical properties. The synthetic routes to this compound are well-established, providing a reliable supply for its various applications. Its role as a key intermediate in the synthesis of essential vitamins underscores its importance in the pharmaceutical industry. This guide provides foundational knowledge for researchers and professionals working with this versatile compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-3-butyn-2-ol|C5H8O|115-19-5 [benchchem.com]
- 3. bdmaee.net [bdmaee.net]
- 4. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]
- 5. US3988382A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-methyl-3-buten-2-ol, 115-18-4 [thegoodscentscompany.com]
- 8. Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of 2-methyl-3-buten-2-ol emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]
- 12. 2-Methyl-3-buten-2-ol | 115-18-4 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
